Triple Reuptake Inhibitor Potency: Octahydrocyclopenta[c]pyrrole vs. Octahydro-1H-isoindole Scaffold Selectivity Comparison
In a head-to-head scaffold comparison within the same study, octahydrocyclopenta[c]pyrrole-derived compound 22a demonstrated a SERT IC₅₀ of 20 nM with NET IC₅₀ of 109 nM and DAT IC₅₀ of 430 nM (SERT:NET:DAT ratio = 1:5.5:21.5). In contrast, the octahydro-1H-isoindole scaffold derivative 23a showed SERT IC₅₀ of 29 nM, NET IC₅₀ of 85 nM, and DAT IC₅₀ of 168 nM (ratio = 1:2.9:5.8), while 26a exhibited SERT IC₅₀ of 53 nM, NET IC₅₀ of 150 nM, and DAT IC₅₀ of 140 nM (ratio = 1:2.8:2.6) [1]. Compound 22a was also demonstrated to be highly brain penetrant and active in vivo in the mouse tail suspension test at 10 and 30 mpk PO without general motor stimulation [1].
| Evidence Dimension | SERT, NET, DAT inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Compound 22a (octahydrocyclopenta[c]pyrrole scaffold): SERT IC₅₀ = 20 nM, NET IC₅₀ = 109 nM, DAT IC₅₀ = 430 nM; SERT:NET:DAT ratio = 1:5.5:21.5 |
| Comparator Or Baseline | Compound 23a (octahydro-1H-isoindole scaffold): SERT IC₅₀ = 29 nM, NET IC₅₀ = 85 nM, DAT IC₅₀ = 168 nM; ratio = 1:2.9:5.8. Compound 26a: SERT IC₅₀ = 53 nM, NET IC₅₀ = 150 nM, DAT IC₅₀ = 140 nM; ratio = 1:2.8:2.6 |
| Quantified Difference | 22a achieves 31% more potent SERT inhibition than 23a (20 vs 29 nM) with markedly higher DAT selectivity (430 vs 168 nM; 2.6-fold greater DAT sparing); selectivity window differs fundamentally between scaffolds |
| Conditions | Radioligand binding/uptake inhibition assays using recombinant human SERT, NET, and DAT transporters expressed in HEK-293 cells |
Why This Matters
Procurement of the octahydrocyclopenta[c]pyrrole scaffold (from which 5-one derivatives are elaborated) provides access to a SERT-preferring selectivity profile distinct from octahydro-1H-isoindole, which is critical for programs targeting specific monoamine reuptake balance.
- [1] Shao L, Hewitt MC, Malcolm SC, Wang F, Ma J, Campbell UC, Spicer NA, Engel SR, Hardy LW, Jiang ZD, Schreiber R, Spear KL, Varney MA. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011;54(15):5283-5295. doi:10.1021/jm101312a. PMID: 21739935. View Source
